REACTION_CXSMILES
|
S(=O)=O.C(O)(C(F)(F)F)=O.[Br:11]Br.[CH2:13]([C:21]1[CH:29]=[CH:28][CH:27]=[CH:26][C:22]=1[C:23]([OH:25])=[O:24])[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C1(C)C=CC=CC=1.CCCCCC.CCOCC>[Br:11][C:18]1[CH:17]=[CH:16][C:15]([CH2:14][CH2:13][C:21]2[CH:29]=[CH:28][CH:27]=[CH:26][C:22]=2[C:23]([OH:25])=[O:24])=[CH:20][CH:19]=1 |f:4.5|
|
Name
|
|
Quantity
|
625 mL
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)C1=C(C(=O)O)C=CC=C1
|
Name
|
toluene hexane
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-28 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at -28° C. for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed into a large flask with a dry ice condenser to this flask
|
Type
|
CUSTOM
|
Details
|
reached -50°
|
Type
|
CUSTOM
|
Details
|
The SO2 and excess bromine were evaporated off at room temperature over a 2 hour period
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
leaving slightly yellow solid
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled slowly to 10° C.
|
Type
|
CUSTOM
|
Details
|
the product was isolated by filtration
|
Reaction Time |
17 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(CCC2=C(C(=O)O)C=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |